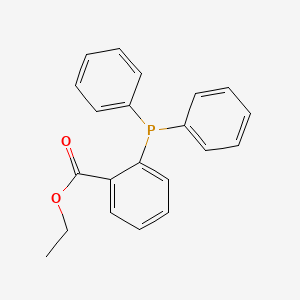

Ethyl 2-(diphenylphosphanyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(diphenylphosphaneyl)benzoate is an organophosphorus compound with the molecular formula C21H19O2P. It is known for its applications in organic synthesis, particularly as a ligand in transition metal-catalyzed reactions. This compound is characterized by the presence of a phosphine group attached to a benzoate ester, making it a versatile reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(diphenylphosphaneyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 2-(diphenylphosphino)benzoic acid with ethanol in the presence of a dehydrating agent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation of the phosphine group .

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(diphenylphosphaneyl)benzoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diphenylphosphaneyl)benzoate undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzoate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Corresponding alcohols.

Substitution: Substituted benzoates.

Scientific Research Applications

Ethyl 2-(diphenylphosphaneyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.

Biology: Investigated for its potential as a probe in biochemical assays.

Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(diphenylphosphaneyl)benzoate primarily involves its role as a ligand. The phosphine group coordinates with transition metals, facilitating various catalytic processes. This coordination enhances the reactivity of the metal center, enabling efficient transformations in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

- 2-(Diphenylphosphino)benzoic acid

- Diphenylphosphinobenzoic acid

- 2-Diphenylphosphanyl-benzoic acid

Uniqueness

Ethyl 2-(diphenylphosphaneyl)benzoate is unique due to its ester functionality, which provides additional reactivity compared to its acid counterparts. This makes it a valuable reagent in esterification and transesterification reactions, offering versatility in synthetic applications .

Biological Activity

Ethyl 2-(diphenylphosphanyl)benzoate is a phosphine-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.

Synthesis of this compound

This compound can be synthesized through various methods, including photostimulated reactions and palladium-catalyzed processes. One notable method involves the reaction of 2-diphenylphosphino benzoic acid with ethanol, yielding the ester in good yields under specific conditions . The synthesis process is crucial as it influences the purity and biological activity of the final product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound and its derivatives. In vitro assays demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound exhibited varying degrees of effectiveness depending on the bacterial strain and concentration used .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Klebsiella pneumoniae | 100 µg/mL |

| Pseudomonas aeruginosa | >200 µg/mL |

The results indicate that this compound possesses promising antibacterial properties, making it a candidate for further development in antimicrobial therapies.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cells. Studies have shown that the compound can induce apoptosis in various cancer cell lines by interacting with cellular pathways involved in cell survival and proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. For instance, it may inhibit key enzymes involved in cell signaling pathways or disrupt cellular membranes, leading to increased permeability and eventual cell death .

Moreover, the presence of the diphenylphosphanyl group enhances the lipophilicity of the compound, facilitating better membrane penetration which is crucial for its biological activity .

Case Studies

A case study involving a series of phosphine compounds, including this compound, demonstrated its effectiveness in reducing tumor growth in xenograft models. The study reported a significant reduction in tumor size compared to controls when administered at specific dosages over a period of time .

Properties

Molecular Formula |

C21H19O2P |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

ethyl 2-diphenylphosphanylbenzoate |

InChI |

InChI=1S/C21H19O2P/c1-2-23-21(22)19-15-9-10-16-20(19)24(17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3-16H,2H2,1H3 |

InChI Key |

FRVBNDJKPAYVRP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.